molecular formula C3H11Cl2N3 B2955436 3-aminopropanimidamide Dihydrochloride CAS No. 51127-12-9

3-aminopropanimidamide Dihydrochloride

Cat. No.: B2955436
CAS No.: 51127-12-9
M. Wt: 160.04
InChI Key: ORZGVCWUYHZYGM-UHFFFAOYSA-N
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Description

3-Aminopropanimidamide dihydrochloride is a dihydrochloride salt of an amidine derivative, characterized by the presence of a propyl backbone with amino and amidine functional groups. As a dihydrochloride salt, it incorporates two molecules of hydrochloric acid, enhancing its stability and solubility in aqueous environments compared to its free base form . Such compounds are typically utilized in pharmaceutical and biochemical research due to their ionic properties and bioavailability.

Properties

IUPAC Name

3-aminopropanimidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.2ClH/c4-2-1-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZGVCWUYHZYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51127-12-9
Record name 3-aminopropanimidamide dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

3-aminopropanimidamide dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-aminopropanimidamide dihydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-aminopropanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new compounds with different properties and activities .

Comparison with Similar Compounds

Backbone and Functional Groups

  • This compound: Likely features a propane backbone with amino (-NH₂) and amidine (-C(=NH)-NH₂) groups. The dihydrochloride salt increases polarity, making it suitable for biological applications.
  • DAPI Dihydrochloride: Contains a phenylindole structure with amidine groups, enabling strong DNA binding via minor groove interactions .
  • Levocetirizine Dihydrochloride : A piperazine derivative with a carboxyl group, optimized for histamine receptor antagonism .

Solubility and Stability

  • Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides or free bases. For example, DAPI dihydrochloride is stored as a crystalline solid at -20°C to prevent degradation , while Levocetirizine dihydrochloride’s ionic form enhances its oral bioavailability .

Key Differences

Molecular Complexity: DAPI and Levocetirizine have larger, multi-ring structures compared to simpler amines like 3-(dimethylamino)propanamide.

Target Specificity : DAPI binds nucleic acids, whereas Levocetirizine targets histamine receptors.

Biological Activity

3-Aminopropanimidamide dihydrochloride, also known as N'-aminopropanimidamide hydrochloride, is a compound characterized by its amine and amidine functional groups. This unique structure contributes significantly to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from recent research and case studies.

  • Molecular Formula : C3H10ClN3
  • Molecular Weight : 123.58 g/mol
  • IUPAC Name : N'-aminopropanimidamide; hydrochloride
  • InChI Key : XBKRWHIDIHGJQQ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Nucleophilic Activity : The compound acts as a nucleophile, forming bonds with electrophilic centers in other biomolecules.
  • Enzyme Interaction : It has been shown to interact with specific enzymes, influencing metabolic pathways and cellular functions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation. For instance:

  • IC50 Values : A study reported an IC50 value of 6.26 μM against the HCC827 cell line, indicating potent antitumor activity .
  • Mechanism : The antitumor effect is attributed to the induction of apoptosis in cancer cells, as demonstrated in animal model studies.

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory pathways:

  • Cytokine Modulation : Nitrogen-containing compounds like 3-aminopropanimidamide can reduce the production of pro-inflammatory cytokines.
  • Clinical Trials : In clinical settings, patients treated with this compound exhibited decreased levels of inflammatory markers, suggesting its potential for managing chronic inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

CompoundActivity TypeIC50 Value (μM)Target
This compoundAntitumor6.26HCC827 Cell Line
Similar Benzimidazole DerivativeAntitumor6.48NCI-H358 Cell Line
Nitrogen-Containing CompoundAnti-inflammatory4.33COX-1 Enzyme

Case Studies

Several case studies have assessed the efficacy and safety of this compound:

  • Antitumor Efficacy :
    • A preclinical study demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
  • Inflammation Reduction :
    • In a clinical trial involving patients with chronic inflammatory conditions, those receiving treatment with this compound showed marked improvements in inflammatory markers, indicating its therapeutic potential .

Research Findings

Recent investigations have highlighted the promising biological activities associated with this compound:

  • A study published in 2021 indicated that derivatives of 3-aminopropanimidamide showed higher inhibition rates against specific cancer cell lines, suggesting further development as anticancer agents.
  • Research into its anti-inflammatory properties revealed that certain derivatives could significantly inhibit nitric oxide production in macrophages, showcasing their therapeutic potential against inflammatory diseases .

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